

Bisphenol A: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol A (BPA), with the chemical formula (CH₃)₂C(C₆H₄OH)₂, is a synthetic organic compound that has been a cornerstone in the polymer industry for decades.[1][2] Primarily, it serves as a key monomer in the production of polycarbonate plastics and epoxy resins, materials that are ubiquitous in modern life.[3] This technical guide provides an in-depth exploration of the molecular structure and chemical properties of **bisphenol A**. It details its synthesis, spectroscopic characteristics, and analytical methodologies for its detection. Furthermore, this document elucidates the mechanism by which BPA acts as an endocrine disruptor, with a specific focus on its interaction with the estrogen receptor signaling pathway. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this important and controversial molecule.

Molecular Structure and Chemical Properties

Bisphenol A, systematically named 4,4'-(propane-2,2-diyl)diphenol, is characterized by two phenol rings connected by a central carbon atom which is also bonded to two methyl groups.[1] This structure is fundamental to its properties and applications.



Physicochemical Properties

Bisphenol A is a colorless to light brown solid, often found in crystalline or flake form, and possesses a mild phenolic odor.[1] It exhibits poor solubility in water but is readily soluble in organic solvents such as ethanol, acetone, and ether.[1]

A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

Property	Value	Reference
Chemical Formula	C15H16O2	[1][4]
Molar Mass	228.29 g/mol	[4]
Appearance	White to light-brown solid (crystalline or flakes)	[1][5]
Odor	Mild phenolic	[1][4]
Melting Point	155-159 °C	[1][6]
Boiling Point	250-252 °C at 13 torr	[6]
Solubility in Water	0.3 g/L at 25 °C	[6]
рКа	9.6 - 10.39	[4][7]
LogP (Octanol-Water Partition Coefficient)	3.32	[4][8]

Synthesis of Bisphenol A

The industrial synthesis of **bisphenol A** is primarily achieved through the acid-catalyzed condensation of two equivalents of phenol with one equivalent of acetone.[6]

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps involve the protonation of the acetone carbonyl group by a strong acid catalyst, followed by the



electrophilic attack of the resulting carbocation on the electron-rich phenol rings, primarily at the para position.

Experimental Protocol for Laboratory-Scale Synthesis

The following protocol outlines a typical laboratory-scale synthesis of **bisphenol A**:

Materials:

- Phenol
- Acetone
- Strong acid catalyst (e.g., concentrated hydrochloric acid or sulfuric acid)
- Toluene (for washing)
- Aqueous ethanol (for recrystallization)

Procedure:

- A mixture of phenol and acetone, in a molar ratio of approximately 3:1 to 4:1, is prepared in a
 reaction vessel. An excess of phenol is used to drive the reaction towards the desired
 product and minimize the formation of byproducts.
- A strong acid catalyst, such as concentrated hydrochloric acid, is slowly added to the reaction mixture while maintaining the temperature below 70°C to prevent the formation of isomeric impurities.
- The reaction mixture is stirred at a controlled temperature (typically around 50°C) for several hours to allow the condensation reaction to proceed to completion.
- Upon completion, the reaction mixture is cooled, which leads to the precipitation of the crude bisphenol A product.
- The precipitated solid is collected by filtration and washed with toluene to remove unreacted phenol.



 For further purification, the crude product is recrystallized from aqueous ethanol to yield purified bisphenol A crystals.

Spectroscopic Characterization

The structure of **bisphenol A** can be unequivocally confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of **bisphenol A** typically shows characteristic signals for the aromatic protons on the phenol rings, the hydroxyl protons, and the methyl protons of the isopropylidene bridge. The aromatic protons usually appear as two sets of doublets in the region of 6.6-7.2 ppm. The hydroxyl protons give a singlet that can vary in chemical shift depending on the solvent and concentration. The six equivalent methyl protons appear as a sharp singlet around 1.6 ppm.
- ¹³C NMR: The carbon-13 NMR spectrum of **bisphenol A** displays distinct signals for the different carbon environments in the molecule. Key signals include those for the quaternary carbon of the isopropylidene bridge (around 42 ppm), the methyl carbons (around 31 ppm), and the aromatic carbons, with the hydroxyl-bearing carbons appearing at a lower field (around 153 ppm) compared to the other aromatic carbons (in the range of 114-143 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **bisphenol A** is characterized by several key absorption bands:

- A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration
 of the phenolic hydroxyl groups.
- Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹.
- Aliphatic C-H stretching vibrations from the methyl groups appear in the 2850-3000 cm⁻¹ region.
- Strong absorptions corresponding to aromatic C=C stretching are seen in the 1500-1600 cm⁻¹ range.



• A prominent C-O stretching vibration is typically observed around 1200-1250 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **bisphenol A** typically shows a molecular ion peak (M⁺) at m/z 228. The fragmentation pattern is characterized by the loss of a methyl group ([M-15]⁺) to give a prominent peak at m/z 213, which is often the base peak. Further fragmentation can lead to other characteristic ions.

Experimental Protocols for Analysis

Accurate and sensitive detection of **bisphenol A** is crucial for research and regulatory purposes. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed analytical techniques.

High-Performance Liquid Chromatography (HPLC) Method

Sample Preparation:

- For liquid samples (e.g., water, beverages), a direct injection may be possible after filtration.
- For solid or complex matrices (e.g., food, biological tissues), a solvent extraction (e.g., with acetonitrile or methanol) followed by a clean-up step using solid-phase extraction (SPE) is typically required.

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μm particle size).
- Mobile Phase: A gradient or isocratic mixture of water and an organic solvent like acetonitrile
 or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak
 shape. A typical isocratic mobile phase could be a 50:50 (v/v) mixture of water and
 acetonitrile.
- Flow Rate: 1.0 mL/min.



 Detection: UV detection at 230 nm or fluorescence detection (excitation at 275 nm, emission at 300 nm) for higher sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Sample Preparation and Derivatization:

- Similar to HPLC, extraction and clean-up are necessary for complex samples.
- Due to the polar nature of the hydroxyl groups, a derivatization step is required to make BPA more volatile and thermally stable for GC analysis. Silylation with reagents like N,Obis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.

GC-MS Conditions:

- Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness).
- · Carrier Gas: Helium at a constant flow rate.
- Temperature Program: An initial oven temperature of around 100°C, held for a few minutes, followed by a temperature ramp to approximately 300°C.
- Injection Mode: Splitless injection is often used for trace analysis.
- MS Detection: Electron ionization (EI) source with the mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring the characteristic ions of the derivatized BPA.

Signaling Pathways and Endocrine Disruption

Bisphenol A is a well-known endocrine-disrupting chemical (EDC) due to its ability to mimic the effects of the natural hormone estrogen.[9] This occurs through its interaction with estrogen receptors (ERs), primarily ER α and ER β .[9]

Estrogen Receptor Signaling Pathway



BPA can activate both genomic and non-genomic estrogen signaling pathways.

- Genomic Pathway: BPA binds to nuclear estrogen receptors (ERα and ERβ), causing a conformational change that leads to the dissociation of heat shock proteins.[9] The activated receptor-ligand complex then dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA.[9] This binding modulates the transcription of target genes, leading to a physiological response.
- Non-Genomic Pathway: BPA can also initiate rapid signaling events from the cell membrane by binding to membrane-associated estrogen receptors, including a G-protein coupled estrogen receptor (GPER).[6] This can trigger downstream signaling cascades, such as the activation of the mitogen-activated protein kinase (MAPK) pathway.[4]



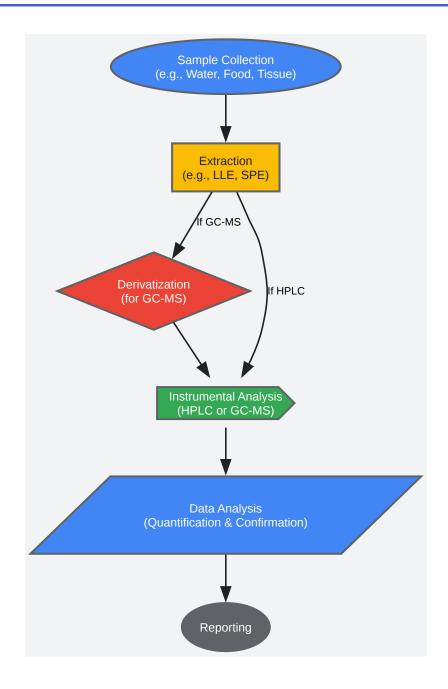
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Figure 1. Bisphenol A's interaction with estrogen receptor signaling pathways.

Experimental Workflow for BPA Analysis

The general workflow for the analysis of **bisphenol A** in environmental or biological samples involves several key stages, from sample collection to data analysis.





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Figure 2. General experimental workflow for the analysis of bisphenol A.

Conclusion

Bisphenol A remains a molecule of significant industrial importance and scientific interest. Its unique molecular structure dictates its chemical properties and its utility in the synthesis of robust polymers. However, its ability to interact with biological systems, particularly the endocrine system, necessitates a thorough understanding of its chemical behavior and



sensitive analytical methods for its detection and quantification. This technical guide has provided a detailed overview of the core aspects of **bisphenol A**'s molecular structure, chemical properties, synthesis, and analytical determination, along with its mechanism of endocrine disruption. It is hoped that this comprehensive resource will be of value to the scientific community in their ongoing research and development efforts.

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